molecular formula C10H10F3NO2 B185455 N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide CAS No. 116332-63-9

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B185455
CAS No.: 116332-63-9
M. Wt: 233.19 g/mol
InChI Key: RFCOFRJQQLVIGL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 2-position of the aromatic ring and an N-methoxy-N-methylamide substituent. This compound is structurally related to intermediates used in agrochemical and pharmaceutical synthesis, particularly due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity . The N-methoxy-N-methyl (Weinreb amide) group is a critical functional moiety, enabling efficient conversion to ketones or aldehydes via Grignard or organometallic reactions, making it valuable in multistep syntheses .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCOFRJQQLVIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555391
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116332-63-9
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116332-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalytic dimethylformamide (DMF, 0.1–1 mol%) accelerates the reaction, which typically completes within 2–4 hours. Excess reagent is removed under reduced pressure to isolate the acid chloride.

Reaction Conditions:

ParameterValue
SolventDCM or THF
Temperature0°C → 25°C
ReagentSOCl₂ (1.5 equiv)
CatalystDMF (0.5 mol%)
Reaction Time2–4 hours

Amidation with N,O-Dimethylhydroxylamine

The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction proceeds at 0°C to room temperature for 4–6 hours, yielding the target amide after aqueous workup and purification.

Key Data:

  • Yield: 89–92%

  • Purity: >97% (via recrystallization in hexane/ethyl acetate)

  • Side Products: <3% unreacted acid chloride (mitigated by stoichiometric control)

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly. This one-pot method avoids isolating the acid chloride, enhancing operational safety.

Reaction Mechanism and Optimization

2-(Trifluoromethyl)benzoic acid is mixed with EDCl (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM. N,O-Dimethylhydroxylamine (1.1 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours. The method achieves comparable yields (85–88%) to the acid chloride route but requires longer reaction times.

Advantages:

  • Eliminates hazardous acid chloride handling

  • Suitable for acid-sensitive substrates

Limitations:

  • Higher cost due to coupling reagent use

  • Requires careful moisture control

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety, often utilizing continuous flow reactors for acid chloride formation. A patented approach (US5484926A) describes a telescoped process where:

  • 2-(Trifluoromethyl)benzoic acid is chlorinated in a SOCl₂-fed flow reactor at 50°C.

  • The resultant acid chloride is immediately reacted with N,O-dimethylhydroxylamine in a second reactor vessel.

  • The product is isolated via continuous liquid-liquid extraction, achieving a throughput of 10–15 kg/day with 90–94% yield.

Scale-Up Challenges and Solutions:

ChallengeMitigation Strategy
Exothermic chlorinationJacketed reactor cooling
SOCl₂ corrosionHastelloy C-276 reactor liners
Product degradationIn-line FTIR monitoring

Purification and Characterization

Crude N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is purified via:

  • Recrystallization: From ethyl acetate/hexane (1:3 v/v), yielding colorless crystals (mp 72–74°C).

  • Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent, Rf = 0.45.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72–7.60 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.50 (s, 3H, NCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 132.1–126.4 (Ar-C), 59.4 (OCH₃), 37.8 (NCH₃).

  • HRMS (ESI): m/z 241.0447 [M+Na]⁺ (calc. 241.0449) .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzamide Core) Amide Group Molecular Weight Key Applications/Properties Reference
N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide 2-CF₃ N-Methoxy-N-methyl ~237.18* Agrochemical/pharma intermediates
2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide (7a) 2-F, 3-CF₃ N-Methyl 235.15 SARS-CoV-2 inhibitor intermediate
4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide 4-Br, 2-SCH₃ N-Methoxy-N-methyl 285.20 LXRβ agonist synthesis
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide 2-CF₃ N-Hydroxymethyl 219.16 Pesticide intermediate
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH (salicylamide) N-(4-CF₃-phenyl) 343.72 Antimicrobial (vs. sulfate-reducing bacteria)

*Calculated based on C₁₀H₁₀F₃NO₂.

Key Observations:

Trifluoromethyl Positioning : The 2-CF₃ group in the target compound contrasts with 3-CF₃ in 7a , which may alter steric and electronic interactions in biological targets.

Amide Modifications :

  • The Weinreb amide (N-methoxy-N-methyl) enhances synthetic versatility compared to N-methyl or hydroxymethyl groups .
  • Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-CF₃-phenyl]benzamide) exhibit potent antimicrobial activity due to hydroxyl group participation in hydrogen bonding .

Biological Activity :

  • Gastrokinetic benzamides (e.g., AS-4370) prioritize ethoxy and fluorobenzyl groups for dopamine D2 receptor avoidance , whereas trifluoromethyl-substituted analogs may target microbial or viral proteins .

Biological Activity

N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Functional Groups : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.
  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to permeate cellular membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins and enzymes, potentially modulating their activity. This compound can influence various signaling pathways, leading to diverse biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : It can act as a ligand for specific receptors, influencing physiological responses.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

Cell LineIC₅₀ (µM)Reference
OVCAR-331.5
COV31843.9

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Studies indicate that modifications in the molecular structure can significantly affect activity levels. For example, derivatives with a methoxy group retained activity while those with a trifluoromethyl substitution demonstrated enhanced potency.

Compound VariantEC₅₀ (µM)Reference
Methoxy variant0.048
Trifluoromethyl variant0.010

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for therapeutic applications in oncology.
  • In Silico Analysis : Computational modeling has been employed to predict the binding interactions of this compound with target proteins. These studies help elucidate the structure-activity relationship (SAR), guiding further modifications for enhanced efficacy.
  • Metabolic Stability : Research into metabolic stability revealed that while the compound retains significant biological activity, its metabolic profile can vary based on structural modifications. For instance, derivatives with bulky substituents showed altered metabolic degradation rates in human liver microsomes.

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of N-methoxy-N-methyl-2-(trifluoromethyl)benzamide?

The synthesis of this compound requires precise control of:

  • Temperature : Reactions often proceed at 0°C (ice/water bath) to minimize side reactions (e.g., decomposition of intermediates) .
  • Solvent selection : Dichloromethane (CH2Cl2) is commonly used for its ability to dissolve acyl chlorides and stabilize intermediates .
  • Reagent ratios : Stoichiometric equivalence of O-benzyl hydroxylamine hydrochloride and acyl chloride ensures high yields (e.g., 89% yield achieved with 1:1 molar ratio) .
  • Atmosphere : Argon purging prevents oxidation of moisture-sensitive reagents like acyl chlorides .

Q. Key Parameters Table

ParameterExample Value/TechniqueRole in Synthesis
Temperature0°C (ice bath)Controls reaction kinetics
SolventCH2Cl2Stabilizes intermediates
Reagent Ratio1:1 (amine:acyl chloride)Maximizes conversion
AtmosphereArgonPrevents hydrolysis

Q. How should researchers handle safety risks associated with this compound?

  • Mutagenicity : Ames II testing indicates low mutagenic potential compared to other anomeric amides, but precautions (e.g., fume hoods, gloves) are essential .
  • Decomposition : Thermal instability requires storage at ≤4°C and avoidance of prolonged light exposure .
  • Reagent hazards : Sodium pivalate impurities can reduce purity; use anhydrous reagents and monitor via TLC .

Q. Which analytical techniques are recommended for monitoring reaction progress and purity?

  • TLC : Tracks reaction completion using dichloromethane/hexane solvent systems .
  • NMR spectroscopy : Confirms structural integrity (e.g., trifluoromethyl group at δ ~110–120 ppm in <sup>19</sup>F NMR) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 288.1) .

Q. What structural characterization methods are suitable for this compound?

  • X-ray crystallography : SHELX programs refine crystal structures to determine bond angles and packing motifs .
  • Mercury software : Visualizes intermolecular interactions (e.g., hydrogen bonds involving the amide group) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of N-methoxy-N-methyl derivatives?

  • Acylation : Nucleophilic attack by O-benzyl hydroxylamine on the electrophilic carbonyl carbon of acyl chlorides, followed by deprotonation (base-assisted) .
  • SN2 substitution : Observed in related anomeric amides during HERON reactions, where steric effects influence pathway selection .
  • Kinetic studies : Isotopic labeling (<sup>18</sup>O) or computational DFT can elucidate transition states .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Impurity analysis : Sodium pivalate contaminants (from incomplete drying) may introduce signals at δ 1.2 ppm in <sup>1</sup>H NMR .
  • Dynamic effects : Trifluoromethyl groups cause splitting in <sup>13</sup>C NMR; decoupling experiments clarify assignments .
  • Resolution strategies : Recrystallization (e.g., diethyl ether/water) or column chromatography improves purity .

Q. How do computational tools aid in studying this compound’s stability and interactions?

  • Mercury’s Materials Module : Identifies packing similarities between polymorphs, predicting stability under thermal stress .
  • Docking simulations : Models interactions with biological targets (e.g., enzymes), leveraging the trifluoromethyl group’s electron-withdrawing effects .

Q. What methodologies evaluate the compound’s biological activity (e.g., anticancer potential)?

  • In vitro assays : MTT tests measure cytotoxicity against cancer cell lines (e.g., IC50 values for HepG2 cells) .
  • Mechanistic studies : Western blotting detects apoptosis markers (e.g., caspase-3 activation) .
  • Comparative analysis : Benchmark against analogs (e.g., thiadiazole derivatives) to assess structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide
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